2-(3-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
Description
2-(3-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a complex organic compound that combines a methoxyphenyl group with a tetrahydroacridine structure
Properties
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-27-16-8-6-7-15(13-16)21(25)14-28-23(26)22-17-9-2-4-11-19(17)24-20-12-5-3-10-18(20)22/h2,4,6-9,11,13H,3,5,10,12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHSYHRBMBSEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves multiple steps:
Formation of the Tetrahydroacridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from aniline derivatives, the cyclization can be induced using polyphosphoric acid or other strong acids.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions. This often involves the reaction of the tetrahydroacridine derivative with an appropriate carboxylic acid or its derivatives in the presence of a catalyst.
Attachment of the Methoxyphenyl Group: This step typically involves a Friedel-Crafts acylation reaction where the methoxyphenyl group is introduced using a methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a tetrahydroacridine core combined with a methoxyphenyl group. Its synthesis typically involves multiple steps:
- Formation of the Tetrahydroacridine Core : Achieved through cyclization of aniline derivatives under acidic conditions.
- Introduction of the Carboxylate Group : Via esterification reactions using appropriate carboxylic acids.
- Attachment of the Methoxyphenyl Group : Accomplished through Friedel-Crafts acylation using methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 2-(3-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is investigated for its potential interactions with biological macromolecules. It may act as a lead compound in developing new drugs targeting neurological conditions due to its ability to interact with acetylcholinesterase, enhancing cholinergic transmission.
Medicine
In medical research, studies focus on its therapeutic effects :
- Potential use in treating neurodegenerative diseases like Alzheimer’s.
- Investigated as an acetylcholinesterase inhibitor similar to known drugs such as Tacrine and Donepezil.
Industry
Industrially, the compound could be utilized in:
- The development of new materials.
- As a precursor in synthesizing pharmaceuticals and agrochemicals.
Case Studies and Research Findings
-
Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant anticancer activity against various cell lines. For instance:
- A study demonstrated its efficacy against MCF-7 breast cancer cells using MTT assays to evaluate cell viability.
- Compounds derived from this structure showed IC50 values indicating effective inhibition of cancer cell proliferation.
- Neuroprotective Effects : Another study explored its neuroprotective properties in models of neurodegeneration. The results suggested that it could mitigate neuronal loss and improve cognitive function in animal models.
Mechanism of Action
The mechanism by which 2-(3-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate exerts its effects is likely related to its interaction with specific molecular targets in the body. The tetrahydroacridine core can interact with acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Tacrine: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Galantamine: A natural product-based acetylcholinesterase inhibitor.
Uniqueness
What sets 2-(3-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate apart is its unique combination of a methoxyphenyl group with a tetrahydroacridine core, potentially offering enhanced efficacy and selectivity in its biological activity. This structural uniqueness may lead to improved pharmacokinetic properties and reduced side effects compared to similar compounds.
Biological Activity
2-(3-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 325.38 g/mol. The compound features an acridine core which is known for its diverse pharmacological properties.
Biological Activity
1. Cholinesterase Inhibition
Research indicates that derivatives of tetrahydroacridine compounds exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. A study found that certain tetrahydroacridine derivatives were more potent than standard inhibitors like donepezil .
2. Antitumor Activity
Compounds within this class have shown promising antitumor effects in various cancer cell lines. For instance, a related tetrahydroquinoline derivative demonstrated IC50 values significantly lower than that of Doxorubicin in inhibiting tumor growth, indicating potential as a chemotherapeutic agent .
3. Antioxidant Properties
Some studies have highlighted the antioxidant capabilities of tetrahydroacridine derivatives. These compounds can scavenge free radicals and reduce oxidative stress in cells, contributing to their neuroprotective effects .
The biological activity of this compound can be attributed to several mechanisms:
- Cholinergic Mechanism : By inhibiting AChE and BuChE, the compound increases the levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission.
- DNA Interaction : Some derivatives are known to intercalate with DNA, leading to apoptosis in cancer cells by inducing DNA strand breaks.
- Antioxidant Mechanism : The presence of phenolic groups allows these compounds to donate electrons and neutralize reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the methoxyphenyl group and the tetrahydroacridine core significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Enhances AChE inhibition |
| Altering alkyl groups | Affects potency against cancer cell lines |
| Variations in carboxylate group | Modulates solubility and bioavailability |
Case Studies
- Neuroprotective Effects : A study involving a series of tetrahydroacridine derivatives showed that specific substitutions led to improved neuroprotective effects in animal models of Alzheimer's disease. The most effective compounds were those that maximized AChE inhibition while minimizing side effects .
- Antitumor Efficacy : In vitro studies demonstrated that certain derivatives exhibited IC50 values as low as 5 µg/mL against breast cancer cell lines, outperforming conventional chemotherapeutics .
- Oxidative Stress Reduction : Research has indicated that these compounds can significantly reduce markers of oxidative stress in neuronal cells exposed to toxic agents, suggesting their potential use in neurodegenerative disease management .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 2-(3-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate?
The compound is typically synthesized via functionalization of the tetrahydroacridine core. A metal-free approach using deep eutectic solvents (e.g., choline chloride/urea) as both catalyst and reaction medium achieves C(sp³)–H activation, yielding derivatives with high purity (82% yield) . Key steps include condensation of 1,2,3,4-tetrahydroacridine-9-carboxylic acid with 2-(3-methoxyphenyl)-2-oxoethyl groups under mild conditions. Characterization involves IR, ¹H/¹³C NMR, and HRMS to confirm structural integrity .
Q. How is the structural identity of this compound validated experimentally?
Multimodal spectroscopic analysis is critical:
- ¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.71 (aromatic protons), 5.05 (ester carbonyl adjacent to oxoethyl group), and 3.8–3.9 ppm (methoxy group) .
- HRMS : Calculated [M+H]⁺ for C₂₃H₁₈ClN₃O₄ is 436.1059; observed 436.1056 (Δ = 0.0003), confirming molecular formula .
- IR : Bands at 1741 cm⁻¹ (ester C=O) and 1701 cm⁻¹ (ketone C=O) .
Q. What are the primary biological applications of this compound in academic research?
The compound is structurally related to tacrine hybrids, which are investigated for multi-target activity in neurodegenerative diseases like Alzheimer’s. Its tetrahydroacridine core may inhibit acetylcholinesterase (AChE), while the 3-methoxyphenyl group could modulate amyloid-beta aggregation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Comparative studies show that deep eutectic solvents (DES) enhance reaction efficiency by stabilizing intermediates and reducing side reactions. For example, using a choline chloride/urea DES at 60°C for 12 hours increases yields to >80% compared to traditional solvents (e.g., THF or DCM, 50–60% yields) . Monitoring reaction progress via TLC and optimizing stoichiometry of the acylating agent (2-(3-methoxyphenyl)-2-oxoethyl chloride) are critical .
Q. What analytical strategies resolve contradictions in purity assessments between synthetic batches?
Discrepancies in purity often arise from residual solvents or unreacted intermediates. Strategies include:
- HPLC-PDA : Quantify impurities using a C18 column (gradient: 10–90% acetonitrile/water).
- DSC/TGA : Detect polymorphic forms or solvent residues (e.g., melting point range: 170.1–171°C) .
- Comparative NMR : Identify unexpected peaks (e.g., δ 2.1–2.5 ppm for alkyl chain impurities) .
Q. How does structural modification of the tetrahydroacridine core influence biological activity?
Q. How to address solubility challenges in biological assays?
The compound’s logP (~3.5) suggests moderate hydrophobicity. Use DMSO stocks (<0.1% final concentration) for in vitro assays. For in vivo studies, nanoemulsions or cyclodextrin complexes improve bioavailability .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- SwissADME : Predicts high gastrointestinal absorption (BOILED-Egg model) and CYP3A4 metabolism .
- Molecular Docking (AutoDock Vina) : Confirms strong binding to AChE (ΔG = -9.2 kcal/mol) via π-π stacking with Trp86 .
Data Conflict Analysis
Q. Why do different studies report varying yields for similar synthetic routes?
Discrepancies arise from:
- Catalyst Purity : DES preparation (e.g., choline chloride/urea ratio) affects reproducibility .
- Workup Protocols : Column chromatography (silica gel vs. flash chromatography) influences recovery rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
